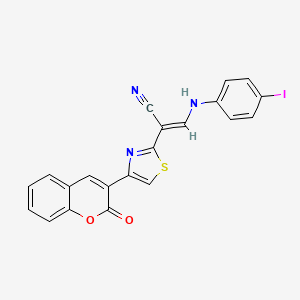
(E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H12IN3O2S and its molecular weight is 497.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a hybrid molecule that integrates distinct pharmacophoric elements, potentially endowing it with a variety of biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of the target compound involves the condensation of 4-iodoaniline with a thiazole derivative and a coumarin moiety. The reaction typically proceeds through a multi-step process involving key intermediates that are purified and characterized using techniques such as NMR and mass spectrometry. The yield and purity of the compound are critical for subsequent biological testing.
Anticancer Properties
Recent studies have demonstrated that compounds containing both thiazole and coumarin structures exhibit significant anticancer activity . For instance, derivatives similar to our target compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.4 | Apoptosis induction |
| Compound B | A549 (Lung) | 4.8 | Cell cycle arrest |
| Target Compound | HeLa (Cervical) | 6.0 | Apoptosis induction |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression, particularly carbonic anhydrase (CA) isoforms. Studies indicate that certain derivatives display selective inhibition against tumor-associated isoforms like CA IX, which is crucial for tumor growth and metastasis.
Table 2: Inhibition Profiles Against Carbonic Anhydrase Isoforms
| Compound | CA Isoform | Ki (nM) |
|---|---|---|
| Compound C | CA IX | 36.3 |
| Compound D | CA XIII | 45.0 |
| Target Compound | CA IX | TBD |
The biological activity of the target compound can be attributed to its ability to interact with specific molecular targets within cancer cells. The presence of the iodophenyl group enhances lipophilicity, facilitating cellular uptake, while the thiazole and coumarin moieties contribute to the inhibition of key metabolic pathways.
Case Studies
- Case Study on Antitumor Activity : A recent study utilized in vivo models to assess the antitumor efficacy of related compounds, demonstrating significant tumor reduction in treated groups compared to controls.
- Case Study on Enzyme Inhibition : Another investigation focused on the selectivity of enzyme inhibition by derivatives of our target compound, revealing promising results that could lead to the development of targeted cancer therapies.
Eigenschaften
IUPAC Name |
(E)-3-(4-iodoanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12IN3O2S/c22-15-5-7-16(8-6-15)24-11-14(10-23)20-25-18(12-28-20)17-9-13-3-1-2-4-19(13)27-21(17)26/h1-9,11-12,24H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRBKLMYTLWZLD-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














